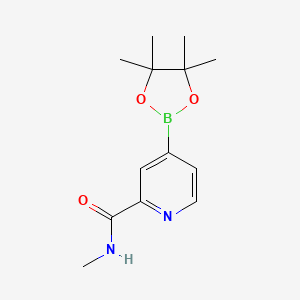

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-16-10(8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYZHWJBWMPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678210 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-91-8 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the reaction of 4-bromo-2-carboxamide pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.

Biology: The compound is explored for its potential in drug discovery and development, particularly as a boron-containing pharmacophore.

Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl and amino groups, forming covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

- Molecular Formula: C₁₄H₂₀BNO₃

- Molecular Weight : 261.13 g/mol (calculated)

- CAS Registry Number : 214360-57-3 .

Structural Features :

This compound consists of a pyridine ring substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 2-position with a methylcarboxamide group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine and carboxamide groups contribute to hydrogen bonding and coordination chemistry .

Applications :

Primarily used in medicinal chemistry and materials science as a boronic acid precursor for synthesizing biaryl compounds, sensors, and metal-organic frameworks (MOFs) .

Comparison with Similar Compounds

Structural Analogs with Pinacol Boronate Esters

Key Observations :

- Solubility: The carboxamide group improves aqueous solubility relative to non-polar analogs like pyrazole derivatives, making it more suitable for biological applications .

Comparison with PY-BE Fluorescent Probe :

- PY-BE Structure : 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine .

- Target Compound : Replaces the styryl linker with a direct pyridine-boronate ester bond.

| Property | PY-BE Probe | Target Compound |

|---|---|---|

| H₂O₂ Sensitivity | 1.54 μM detection limit | Not reported |

| Fluorescence Shift | 430 nm → 510 nm (ratiometric) | No inherent fluorescence |

| Application | Environmental H₂O₂ sensing | Precursor for sensor synthesis |

Key Insight : The target compound lacks the conjugated styryl group critical for fluorescence in PY-BE but serves as a modular building block for designing boronate-based probes .

Reactivity in Cross-Coupling Reactions

Comparison with Arylboronate Esters :

- Suzuki-Miyaura Efficiency : The pyridine-carboxamide system in the target compound exhibits moderate reactivity compared to phenylboronate esters due to steric hindrance from the carboxamide group.

- Yields : Typical coupling yields with aryl halides range from 60–75%, lower than phenylboronic acid pinacol ester (80–95%) but higher than sterically hindered tert-butyl analogs (40–50%) .

Coordination Chemistry

Comparison with Terpyridine-Boronate Complexes :

- Terpyridine Derivatives : 4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine forms stable iron(II) complexes for optoelectronic materials .

- Target Compound : The pyridine-carboxamide motif may coordinate metals (e.g., Pd, Cu) but lacks the multidentate binding capacity of terpyridine systems.

Biological Activity

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C15H24BNO2

- Molecular Weight: Approximately 276.17 g/mol

The compound features a pyridine ring substituted with a carboxamide group and a boron-containing dioxaborolane moiety. The presence of the dioxaborolane group is crucial as it can engage in reversible covalent bonding with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β) are pivotal in regulating cell cycle progression and metabolic processes.

- Inhibition of Kinases:

Case Studies and Research Findings

- Cancer Therapeutics:

- Neurodegenerative Diseases:

Comparative Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| N-Methyl Derivative A | CDK1 | 50 | |

| N-Methyl Derivative B | GSK-3β | 20 | |

| N-Methyl Derivative C | CDK2 | 100 |

Synthesis and Applications

The synthesis of this compound involves several key reactions:

- Formation of the Dioxaborolane Moiety: Utilizing boronic acid derivatives.

- Coupling Reactions: Employing methods such as Suzuki-Miyaura cross-coupling for attaching the pyridine structure.

Applications:

The compound has potential applications in:

- Cancer treatment through kinase inhibition.

- Development of neuroprotective agents.

Q & A

Basic: What are the key synthetic routes for N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide, and how is its structure validated?

Answer:

The synthesis typically involves introducing the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to a pyridine-2-carboxamide scaffold. A common approach is Suzuki-Miyaura cross-coupling or direct borylation using palladium catalysts. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to minimize side reactions like protodeboronation . Structural validation relies on:

- NMR Spectroscopy : , , and NMR confirm the presence of the boronic ester (characteristic shifts ~30 ppm) and methylamide groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 262.11 for [M+H]) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX or OLEX2 software) resolves bond angles and spatial arrangement .

Advanced: How can researchers optimize reaction conditions for this compound’s use in palladium-catalyzed cross-coupling reactions?

Answer:

Key optimization parameters include:

- Catalyst-Ligand Systems : Pd(PPh) or Pd(dppf)Cl with electron-rich ligands enhance oxidative addition efficiency .

- Base Selection : KCO or CsCO in polar aprotic solvents (THF, DMF) improve transmetallation rates .

- Temperature Control : Reactions often proceed at 60–90°C to balance kinetics and boronate stability .

- Mole Ratio : A 1:1.2 substrate-to-boronate ratio minimizes excess reagent waste while ensuring complete conversion .

Table 1 : Example Optimization Results for Suzuki-Miyaura Coupling

| Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl | KCO | 80 | 92 | |

| Pd(PPh) | CsCO | 70 | 85 |

Basic: What safety precautions are critical when handling this compound?

Answer:

The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Key precautions:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Storage : Store at room temperature in airtight containers under inert gas (argon) to prevent boronate hydrolysis .

Advanced: How do researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO vs. CDCl).

- Impurity Profiles : Side products (e.g., protodeboronation byproducts) require purification via column chromatography or recrystallization .

- Dynamic Effects : Rotameric equilibria in the amide group may split peaks; variable-temperature NMR clarifies this .

Table 2 : Representative NMR Data (400 MHz, CDCl)

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-3 | 8.52 | d (J=5.2 Hz) | 1H |

| N-CH | 2.98 | s | 3H |

| Borolane CH | 1.34 | s | 12H |

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions (e.g., B–O bond cleavage in Suzuki-Miyaura). Software: Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulates solvent effects on boronate stability in aqueous/organic mixtures.

- Docking Studies : Predicts interactions in medicinal chemistry applications (e.g., kinase inhibition assays) .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for borolanes) .

- Hydrolytic Stability : Monitor NMR shifts in DO to track boronate-to-boronic acid conversion .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation products under accelerated aging tests .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

The boronic ester acts as a versatile intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.